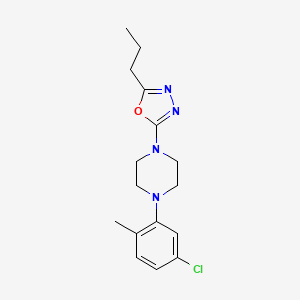
1-benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of diazepine derivatives, including compounds similar to 1-benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol, involves various methodologies. For example, the [2+4] and [6+4] type cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine with tetrachloro-1,2-benzoquinone demonstrate the formation of cycloadducts through electronic attractions and Diels–Alder reactions (Saito, Mukai, & Iida, 1986). Additionally, the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions highlights the influence of electron-withdrawing and releasing groups on yield and antimicrobial activity (Kottapalle & Shinde, 2021).
Molecular Structure Analysis
The molecular structure of diazepine derivatives, including 1-benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol, is characterized by their cyclic nature, which significantly influences their chemical behavior and interactions. Studies on the molecular structure, such as the combined experimental and theoretical study on 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, provide insights into the conformational flexibility and molecular geometry of similar compounds (Inkaya et al., 2012).
Chemical Reactions and Properties
Diazepine derivatives undergo various chemical reactions, including cycloaddition, rearrangements, and substitutions, which are essential for synthesizing novel compounds with potential biological activities. The reaction mechanisms, such as the [4+2+1] annulation for synthesizing benzo[e][1,4]diazepin-3-ones, demonstrate the complexity and diversity of chemical transformations available for these compounds (Geng et al., 2019).
Physical Properties Analysis
The physical properties of diazepine derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. For instance, the synthesis and structural studies of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones provide valuable data on the physical characteristics and conformational behavior of these compounds (Alonso et al., 2020).
Chemical Properties Analysis
The chemical properties of diazepine derivatives, such as reactivity, stability, and interaction with other molecules, are fundamental to their utility in chemical synthesis and potential therapeutic applications. Studies on the efficient synthesis of optically active hybrid 1H-1,5-benzodiazepine–1,4-dihydropyridines illustrate the chemical versatility and potential for creating complex molecules with specific functions (Torres & Rebolledo, 2016).
Propriétés
IUPAC Name |
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-ethoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-22-11-8-17(21)19-10-9-18(13-16(20)14-19)12-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXFXJBZSNJXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCN(CC(C1)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(3-ethoxypropanoyl)-1,4-diazepan-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5679022.png)


![9-[2-(methylthio)propanoyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5679069.png)
![6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5679070.png)


![8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5679081.png)
![2-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B5679098.png)
![1-{[(4-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5679099.png)
![1-ethyl-5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-piperidinone](/img/structure/B5679107.png)


![N-[rel-(3R,4S)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5679115.png)